Sodium;2-[5-fluoro-2-methyl-3-(quinolin-2-ylmethyl)indol-1-yl]acetic acid;hydride
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Overview
Description
Sodium;2-[5-fluoro-2-methyl-3-(quinolin-2-ylmethyl)indol-1-yl]acetic acid;hydride is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including Sodium;2-[5-fluoro-2-methyl-3-(quinolin-2-ylmethyl)indol-1-yl]acetic acid;hydride, typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors using stoichiometric amounts of azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux conditions in 1-propanol . This reaction yields the indole core, which can then be further functionalized to obtain the desired compound.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions
Sodium;2-[5-fluoro-2-methyl-3-(quinolin-2-ylmethyl)indol-1-yl]acetic acid;hydride undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions often require specific conditions such as controlled temperature, pH, and the presence of catalysts to proceed efficiently. For example, the cyclization reaction mentioned earlier uses AIBN and hypophosphorous acid under reflux conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the indole core .
Scientific Research Applications
Sodium;2-[5-fluoro-2-methyl-3-(quinolin-2-ylmethyl)indol-1-yl]acetic acid;hydride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Sodium;2-[5-fluoro-2-methyl-3-(quinolin-2-ylmethyl)indol-1-yl]acetic acid;hydride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.
5-Fluoroindole derivatives: Compounds with similar fluorine substitution but varying in other functional groups and activities.
Uniqueness
What sets Sodium;2-[5-fluoro-2-methyl-3-(quinolin-2-ylmethyl)indol-1-yl]acetic acid;hydride apart is its unique combination of the indole core with a quinoline moiety and specific functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C21H18FN2NaO2 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
sodium;2-[5-fluoro-2-methyl-3-(quinolin-2-ylmethyl)indol-1-yl]acetic acid;hydride |
InChI |
InChI=1S/C21H17FN2O2.Na.H/c1-13-17(11-16-8-6-14-4-2-3-5-19(14)23-16)18-10-15(22)7-9-20(18)24(13)12-21(25)26;;/h2-10H,11-12H2,1H3,(H,25,26);;/q;+1;-1 |
InChI Key |
OLQYQMOARCJIMT-UHFFFAOYSA-N |
Canonical SMILES |
[H-].CC1=C(C2=C(N1CC(=O)O)C=CC(=C2)F)CC3=NC4=CC=CC=C4C=C3.[Na+] |
Origin of Product |
United States |
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